(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester
Description
“(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester” is a pyridine-derived compound featuring a hydroxy group at the 5-position of the pyridine ring and a tert-butyl carbamate moiety at the 2-position. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes. This compound is structurally related to intermediates in pharmaceutical chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting agents . The hydroxy group at position 5 may influence solubility and hydrogen-bonding interactions, which are critical for biological activity or crystallization properties.
Properties
IUPAC Name |
tert-butyl N-(5-hydroxypyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-5-4-7(13)6-11-8/h4-6,13H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCRRDRANSZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester, commonly referred to as tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H16N2O3
- Molecular Weight : 224.26 g/mol
The presence of the hydroxyl group and the tert-butyl carbamate moiety is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl group can facilitate hydrogen bonding with target proteins, while the carbamate moiety may influence the compound's binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, modulating their activity and influencing physiological responses.
Enzyme Inhibition Studies
Research indicates that this compound exhibits enzyme inhibition properties. A study evaluated its effects on various enzymes:
These values suggest a promising profile for further investigation into its therapeutic potential.
Receptor Binding Affinity
The compound's affinity for certain receptors was assessed through radiolabeled binding assays:
These results indicate that the compound may influence neurotransmission and could be explored for neuropharmacological applications.
Study 1: Anti-inflammatory Properties
In a controlled study assessing anti-inflammatory effects, this compound was administered to models of inflammation induced by lipopolysaccharide (LPS). The compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa (cervical) | 15.0 | Induced apoptosis |
| MCF-7 (breast) | 10.5 | Inhibited cell proliferation |
| A549 (lung) | 12.0 | Significant cytotoxicity |
These findings suggest that the compound may have a role in cancer therapeutics, warranting further exploration in preclinical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of “(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester,” highlighting differences in substituents, molecular properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity: Bromomethyl and iodo derivatives (e.g., ) exhibit higher reactivity in substitution or coupling reactions compared to the hydroxy-substituted target compound.
Biological Activity :
- Tert-butyl carbamates with pyrimidine cores (e.g., ) show promise in antiviral applications, while pyridine-based analogs are often intermediates in kinase inhibitor synthesis .
- Isoflavone-derived tert-butyl carbamates lack estrogenic activity, suggesting that the carbamate group may suppress receptor binding in certain scaffolds .
Synthetic Utility: Suzuki coupling (e.g., using boronic acid intermediates) is a common method for introducing tert-butyl carbamate groups to heterocycles . Bromomethyl and cyano substituents enable further functionalization, making them versatile building blocks .
Safety and Stability: Fluorinated analogs (e.g., ) exhibit improved metabolic stability but may pose unique handling hazards (e.g., fluorine’s reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
